molecular formula C13H14N4O2 B2883235 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034634-51-8

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2883235
CAS No.: 2034634-51-8
M. Wt: 258.281
InChI Key: SDMHRCAAIFEHTD-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific receptors in the body and produce a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of novel derivatives related to N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide, exploring their structural properties and potential applications. For example, the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrates a method for producing compounds with antimicrobial activity, leveraging microwave irradiation for efficient synthesis (Jyothi & Madhavi, 2019). Similarly, the investigation of pyrrole-imidazole polyamides emphasizes their DNA-binding capabilities, providing insights into their use as molecular probes or therapeutic agents (Liu & Kodadek, 2009).

Antimicrobial and Antiprotozoal Activities

The antimicrobial and antiprotozoal potential of compounds related to this compound has been explored, indicating their potential in treating infectious diseases. Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed their strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their utility as antiprotozoal agents (Ismail et al., 2004).

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10-8-12-16(5-6-17(12)15-10)4-3-14-13(18)11-2-7-19-9-11/h2,5-9H,3-4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMHRCAAIFEHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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